molecular formula C7H13ClO3S B2812780 2,2-Dimethyloxane-4-sulfonyl chloride CAS No. 1341861-77-5

2,2-Dimethyloxane-4-sulfonyl chloride

Cat. No.: B2812780
CAS No.: 1341861-77-5
M. Wt: 212.69
InChI Key: HDXLCXFLJNOPCN-UHFFFAOYSA-N
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Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2,2-dimethyloxane-4-sulfonyl chloride typically involves the reaction of 2,2-dimethyloxane with chlorosulfonic acid. The reaction is carried out under controlled conditions to ensure the formation of the desired sulfonyl chloride derivative . The general reaction scheme is as follows:

2,2-Dimethyloxane+Chlorosulfonic Acid2,2-Dimethyloxane-4-sulfonyl chloride+By-products\text{2,2-Dimethyloxane} + \text{Chlorosulfonic Acid} \rightarrow \text{this compound} + \text{By-products} 2,2-Dimethyloxane+Chlorosulfonic Acid→2,2-Dimethyloxane-4-sulfonyl chloride+By-products

Industrial Production Methods

In industrial settings, the production of this compound may involve large-scale reactors and optimized reaction conditions to maximize yield and purity. The process typically includes steps such as purification and isolation of the final product .

Chemical Reactions Analysis

Types of Reactions

2,2-Dimethyloxane-4-sulfonyl chloride undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

    Substitution: Formation of sulfonamide, sulfonate esters, or sulfonate thioesters.

    Reduction: Formation of the corresponding alcohol or thiol derivatives.

    Oxidation: Formation of sulfonic acids.

Scientific Research Applications

2,2-Dimethyloxane-4-sulfonyl chloride has a wide range of applications in scientific research:

Mechanism of Action

The mechanism of action of 2,2-dimethyloxane-4-sulfonyl chloride involves its reactivity as a sulfonyl chloride. The compound can react with nucleophiles to form sulfonamide, sulfonate esters, or other derivatives. The molecular targets and pathways involved depend on the specific application and the nature of the nucleophile .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

2,2-Dimethyloxane-4-sulfonyl chloride is unique due to its tetrahydropyran ring structure, which imparts specific steric and electronic properties that influence its reactivity and applications. This makes it a valuable reagent in certain synthetic and research contexts .

Properties

IUPAC Name

2,2-dimethyloxane-4-sulfonyl chloride
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H13ClO3S/c1-7(2)5-6(3-4-11-7)12(8,9)10/h6H,3-5H2,1-2H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HDXLCXFLJNOPCN-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1(CC(CCO1)S(=O)(=O)Cl)C
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H13ClO3S
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

212.70 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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